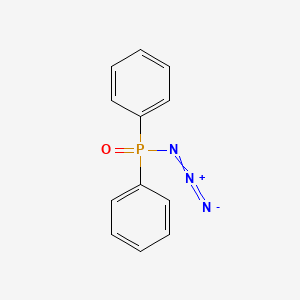

二苯基膦酰胺

概述

描述

Diphenylphosphinic azide is an organophosphinic acid compound . It acts as a reagent for the synthesis of peptides and phosphoramidates by reacting with amines . It is also used in the preparation of oligosaccharides linked with carbamate and urea bonds utilizing modified Curtis rearrangement .

Synthesis Analysis

Diphenylphosphinic azide has shown significant synthetic versatility . It is used in isocyanate synthesis, especially in the Curtius rearrangement . It is also used in the stereospecific conversion of alcohol into azide , as a coupling reagent in macrolactamization , in allylic amine synthesis , and in aziridination .

Molecular Structure Analysis

Diphenylphosphinic azide has a linear formula of (C6H5O)2P(O)N3 . Its molecular weight is 275.20 . The structure of this compound can be viewed using Java or Javascript .

Chemical Reactions Analysis

Diphenylphosphinic azide undergoes pseudohalogen replacement of the azido group by treatment with nucleophilic reagents, such as ammonia and various amines . It is used as a reagent for the synthesis of peptides by virtue of its reactions with carboxylic acids leading to either the urethane or the amide .

Physical and Chemical Properties Analysis

Diphenylphosphinic azide is a liquid with a refractive index of 1.551 . It has a boiling point of 157 °C/0.17 mmHg and a density of 1.277 g/mL at 25 °C . It is stored at a temperature of 2-8°C .

科学研究应用

1. 化学合成和反应

二苯基膦酰胺已被用于各种化学合成过程中。例如,它已被用于与二苯基膦酸酯、二苯基硫膦酸酯和二苯基磷酸酯的叠氮化反应中,将二苯基膦酸酯(1,4-苯并二氮杂环3-O-衍生物)转化为相应的亚胺(Gololobov et al., 2014)。同样,它已成为吡啶和咪唑膦亚胺双齿配体配合物的合成的一部分,这对乙烯寡聚催化剂非常重要(Spencer等,2003)。

2. 光化学研究

二苯基膦酰胺的光化学已成为研究的课题。通过超快光谱和计算方法,研究人员观察到了单线态磷酰亚胺的形成,这为涉及二苯基膦酰胺的光化学反应机制提供了见解(Vyas et al., 2010)。

3. 聚合物支持应用

已制备了二苯基膦酰胺的聚合物支持版本,显示出毒性降低、耐湿性和易于操作的特点。这种形式的二苯基膦酰胺已用于Curtius重排反应,将羧酸转化为脲和脲(Lu & Taylor, 2003)。

4. 复杂有机化合物的合成

二苯基膦酰胺在合成各种复杂有机化合物中起着关键作用。例如,它在Staudinger型N-糖基氨基酰胺合成和Nα-Fmoc/Bsmoc/Boc/Z-保护脲肽和肽脲的合成中的应用展示了它在有机化学中的多功能性(Temelkoff et al., 2006);(Sureshbabu等,2008)。

5. 电化学应用

与二苯基膦酰胺密切相关的二苯基膦酸盐已被用于电化学反应。例如,它们的电化学还原导致去氧化产物,提供了有机化学中的一种新方法(Lam & Markó, 2011)。

作用机制

Studies show that Diphenylphosphinic azide reacts with amines giving the corresponding phosphoramidates . It appears that formation of the amide similarly involves the intermediate anhydride, followed by nucleophilic substitution by the amine . In the synthesis of NSAIDs, Diphenylphosphinic azide is able to rearrange a propanoyl group into an isopropanoic acid .

安全和危害

Diphenylphosphinic azide is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid getting it in eyes, on skin, or on clothing, and to use personal protective equipment .

属性

IUPAC Name |

[azido(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N3OP/c13-14-15-17(16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRTXPORKIRPDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N3OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194275 | |

| Record name | Phosphinic azide, diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4129-17-3 | |

| Record name | P,P-Diphenylphosphinic azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4129-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphinic azide, diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004129173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylphosphinic azide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphinic azide, diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

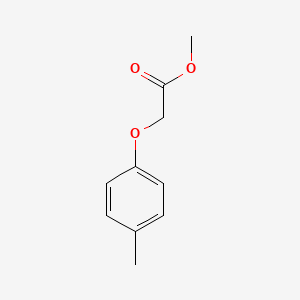

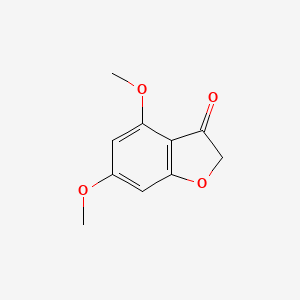

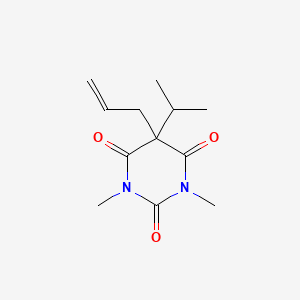

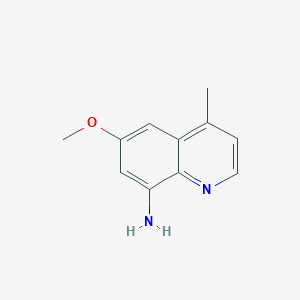

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phosphine, [[bis(pentafluorophenyl)phosphino]ethynyl]diphenyl-](/img/structure/B1619111.png)

![4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1619120.png)